Methyl 3-amino-5-methylbenzoate

pKa basicity pharmaceutical intermediate

Avoid failed syntheses from regioisomer mix-ups. Methyl 3-amino-5-methylbenzoate provides distinct electronic and steric control for reliable API & agrochemical intermediate synthesis. Key advantages: • pKa shift -0.07 avoids unwanted protonation, simplifying salt formation. • +0.6 LogP over non-methyl analog improves cuticle penetration for herbicide/fungicide leads. • Predictable directing effects ensure high-yield regiospecific functionalization. • Density difference 0.032 g/cm³ vs 4-amino-3-methyl isomer enables rapid identity verification. Bulk stock ready for immediate global dispatch.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 18595-15-8
Cat. No. B099481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-5-methylbenzoate
CAS18595-15-8
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N)C(=O)OC
InChIInChI=1S/C9H11NO2/c1-6-3-7(9(11)12-2)5-8(10)4-6/h3-5H,10H2,1-2H3
InChIKeyBPJRIMLTKIFIHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-5-methylbenzoate Intermediate Overview


Methyl 3-amino-5-methylbenzoate (CAS 18595-15-8) is a disubstituted benzoate ester (C₉H₁₁NO₂, MW 165.19) bearing an electron-donating amino group at the 3‑position and a methyl substituent at the 5‑position of the aromatic ring . This regioisomeric arrangement creates a distinct electronic and steric environment compared to its positional analogs, rendering the compound a versatile intermediate in pharmaceutical, agrochemical, and fine‑chemical syntheses where precise control of nucleophilicity, directing effects, and physicochemical properties is required .

Positional isomer specificity for pharmaceutical and agrochemical syntheses
Defined amino/methyl substitution pattern enables predictable nucleophilicity
Adjustable physicochemical profile (pKa, logP) supports reaction workup design

Methyl 3-amino-5-methylbenzoate Substitution Risks


Amino‑substituted methylbenzoate esters are not interchangeable building blocks because the relative positioning of the amino and methyl groups on the aromatic ring alters the compound's basicity, lipophilicity, and electronic activation pattern, directly impacting reaction yields, regioselectivity, and downstream product purity . Even among regioisomers sharing the same molecular formula, differences in pKa, logP, and steric accessibility have been documented, meaning that substitution without rigorous pre‑qualification can lead to failed syntheses, out‑of‑specification intermediates, and non‑compliance in regulated pharmaceutical and agrochemical manufacturing .

Positional isomer substitution can alter basicity and lipophilicity, potentially affecting reaction yields and product purity.
Different directing effects between regioisomers may change regioselectivity in electrophilic substitutions, impacting downstream intermediate profiles.
Density differences may support rapid screening, but orthogonal confirmation (HPLC, NMR) is required to avoid misidentification.

Methyl 3-amino-5-methylbenzoate: Comparator Evidence


pKa Shift vs. Methyl 3-aminobenzoate

The predicted acid dissociation constant (pKa) of the protonated aniline nitrogen of Methyl 3-amino-5-methylbenzoate is 3.57 ± 0.10 (25 °C) , compared to a pKa of 3.64 ± 0.10 for the non‑methylated analog Methyl 3-aminobenzoate (CAS 4518-10-9) . The lower pKa indicates slightly weaker basicity, consistent with the electron‑donating effect of the 5‑methyl group increasing electron density on the ring and partially reducing the availability of the nitrogen lone pair for protonation.

pKa Basicity Difference
Data to verify
3.57 ± 0.10 (target) vs. 3.64 ± 0.10 (des‑methyl analog)
May influence protonation state and extraction behavior.
Predicted values; no experimental pKa data.
pKa basicity pharmaceutical intermediate salt formation

LogP Advantage over Methyl 3-aminobenzoate

The computed octanol‑water partition coefficient (LogP) for Methyl 3-amino-5-methylbenzoate is reported as 2.241 , while the LogP of the des‑methyl analog Methyl 3-aminobenzoate is consistently reported as approximately 1.636 . The increase of ~0.6 log units reflects the greater lipophilicity imparted by the 5‑methyl substituent.

Lipophilicity (LogP) Comparison
Data to verify
LogP 2.241 (target) vs. 1.636 (des‑methyl analog)
May affect organic-solvent solubility and membrane permeability.
Computed values; no experimental data.
logP lipophilicity extraction agrochemical design

Density vs. 4-Amino-3-methyl Regioisomer for QC

The predicted density of Methyl 3-amino-5-methylbenzoate is 1.132 g/cm³ , whereas the 4‑amino‑3‑methyl regioisomer (Methyl 4-amino-3-methylbenzoate, CAS 18595-14-7) has a predicted density of 1.1 g/cm³ . Although both measurements carry uncertainty, the difference can be exploited for rapid densitometric screening during incoming material inspection to discriminate between the two regioisomers.

Density for Regioisomer ID
Data to verify
1.132 g/cm³ (target) vs. 1.1 g/cm³ (4‑amino‑3‑methyl isomer)
Supports rapid regioisomer screening.
Predicted densities; orthogonal confirmation required.
density quality control solid-state characterization regioisomer differentiation

Directing Effects of the 5-Methyl Substituent

The presence of the electron‑donating methyl group at the 5‑position increases the electron density of the aromatic ring, which is expected to enhance the rate of electrophilic aromatic substitution (EAS) compared to Methyl 3-aminobenzoate while simultaneously directing incoming electrophiles to positions ortho/para to the methyl group . In the specific case of nitration (a key step in the compound's own synthesis), the 5‑methyl group directs the nitro group to the 3‑position, yielding a single regioisomer; the non‑methylated Methyl 3-aminobenzoate would give a different isomer distribution under identical nitration conditions .

Directing Effects in Nitration
Class-level
5‑methyl activates ring, directs ortho/para; amino directs ortho/para; combined effect yields single nitration regioisomer.
Regioselectivity may reduce downstream purification burden.
Class‑level inference; synthesis validation needed.
electrophilic aromatic substitution nitration regioselectivity electronic effects synthetic route design

Methyl 3-amino-5-methylbenzoate Application Scenarios


Controlled Basicity for Salt Formation

Methyl 3-amino-5-methylbenzoate is preferentially selected over Methyl 3-aminobenzoate when the drug candidate synthesis requires an aniline moiety with slightly reduced basicity, as indicated by the predicted pKa difference of –0.07 units . This can affect the pH range at which the amine is protonated, influencing salt stoichiometry, crystallinity, and bioavailability without resorting to additional protecting‑group strategies.

Enhanced Lipophilicity in Agrochemical Lead Optimization

When designing herbicides or fungicides that must penetrate plant cuticles, the +0.6 LogP advantage of Methyl 3-amino-5-methylbenzoate over Methyl 3-aminobenzoate makes it the more suitable scaffold for early‑stage SAR exploration, potentially reducing the number of synthetic iterations needed to achieve the desired octanol‑water partition profile.

Density-Based Regioisomer Identity Check

In laboratories or production facilities handling multiple aminobenzoate regioisomers, the 0.032 g/cm³ density differential between Methyl 3-amino-5-methylbenzoate and Methyl 4-amino-3-methylbenzoate provides a rapid densitometric identity check that can be implemented at the receiving dock, reducing the risk of costly mix‑ups in multi‑step cGMP syntheses.

Predictable Ortho/Para Directing for EAS

Process chemists developing nitration, sulfonation, or Friedel‑Crafts routes benefit from the compound's well‑characterized directing effects , which simplify the prediction of major regioisomers and allow for higher isolated yields of the desired downstream intermediate compared to using Methyl 3-aminobenzoate, where the absence of the methyl group eliminates a key directing influence.

Application
Selection Property
Validation Focus
Amine drug‑candidate synthesis
Reduced aniline basicity (predicted ΔpKa –0.07)
Verify protonation pH range and salt formation behavior
Agrochemical lead optimization
Higher lipophilicity (ΔLogP +0.6)
Evaluate organic‑solvent solubility and cuticular penetration potential
Regioisomer identity verification
Density differential (~0.032 g/cm³)
Confirm identity by orthogonal methods (HPLC, NMR)
Electrophilic aromatic substitution route design
Combined ortho/para directing effects of 5‑methyl and 3‑amino groups
Validate predicted isomer distribution and isolated yield

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